molecular formula C15H16N4O B14868744 2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol

2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol

Cat. No.: B14868744
M. Wt: 268.31 g/mol
InChI Key: WMNVLJLFYCKAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(1H-Indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 6, and a 2-(1H-indol-3-yl)ethylamino substituent at position 2.

The compound’s structural complexity, combining a pyrimidine core with an indole-containing side chain, suggests possible applications in targeting kinase inhibitors or serotonin receptor modulators due to the indole group’s resemblance to tryptophan-derived biomolecules .

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

2-[2-(1H-indol-3-yl)ethylamino]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H16N4O/c1-10-8-14(20)19-15(18-10)16-7-6-11-9-17-13-5-3-2-4-12(11)13/h2-5,8-9,17H,6-7H2,1H3,(H2,16,18,19,20)

InChI Key

WMNVLJLFYCKAQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the pyrimidine ring can mimic nucleic acid structures, allowing the compound to interfere with DNA and RNA processes . This dual functionality makes it a versatile compound in biological systems.

Comparison with Similar Compounds

Structural Impact on Bioactivity

  • Indole-Containing Derivatives: The indole-ethylamino group in this compound distinguishes it from simpler pyrimidines. Indole’s aromaticity and hydrogen-bonding capacity may enhance binding to hydrophobic pockets in enzymes or receptors, similar to serotonin analogs . In contrast, 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol lacks this motif but shows higher anticancer activity due to its ethoxymethyl group’s lipophilicity .
  • Substituent Position: Derivatives with substituents at position 6 (e.g., methyl, ethoxymethyl) generally exhibit stronger anticancer activity compared to those with substitutions at position 2 or 3. For example, 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol shows high anticancer activity, while 2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol lacks reported anticancer efficacy .

Pharmacokinetic Properties

  • Solubility : Methoxymethyl (e.g., N-[2-(1H-Indol-3-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine ) and ethoxymethyl groups improve water solubility compared to hydrophobic substituents like trifluoromethylphenyl .
  • Metabolic Stability : Electron-withdrawing groups (e.g., chloromethyl, trifluoromethyl) in 6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol may reduce metabolic degradation, enhancing bioavailability .

Mechanism of Action

  • Antimicrobial Activity: this compound likely targets bacterial topoisomerases or membrane proteins, akin to 6-(Ethoxymethyl)-2-methylpyrimidin-4-ol, which disrupts cell wall synthesis .
  • Anticancer Potential: Pyrimidines with bulky substituents (e.g., indole-ethylamino) may inhibit kinases like EGFR or CDKs, while simpler analogs (e.g., ethoxymethyl derivatives) could intercalate DNA .

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